Ethyl 6-methylheptanoate

Übersicht

Beschreibung

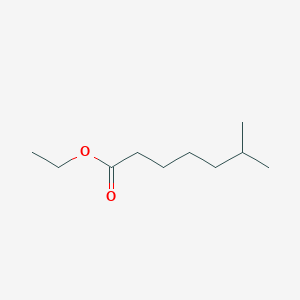

Ethyl 6-methylheptanoate is a chemical compound with the molecular formula C9H18O2 . It is also known by other names such as Methyl 6-methylheptanoate and Heptanoic acid, 6-methyl-, methyl ester .

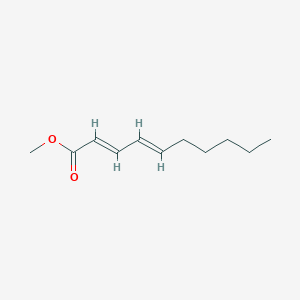

Molecular Structure Analysis

The molecular structure of Ethyl 6-methylheptanoate consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Ethyl 6-methylheptanoate has a density of 0.9±0.1 g/cm3, a boiling point of 176.5±8.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has a molar refractivity of 45.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 181.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

1. Organic Synthesis and Chemical Reactions

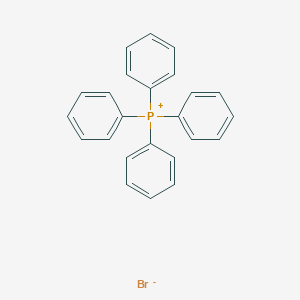

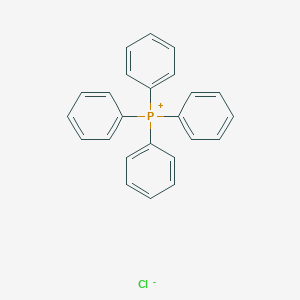

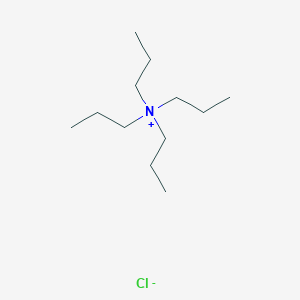

Ethyl 6-methylheptanoate and its derivatives have been explored in various chemical reactions, particularly in organic synthesis. For instance, Zhu et al. (2003) discovered that Ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high diastereoselectivities (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003). This process is significant for synthesizing complex organic compounds. Similarly, McCullagh and Hirakis (2017) outlined the synthesis of Ethyl 6-acetoxyhexanoate, a fragrance compound with a raspberry-like odor, by employing a multi-step esterification process which could be useful in second-year organic chemistry courses (J. McCullagh & Sophia P. Hirakis, 2017).

2. Material Science and Catalysis

Ethyl 6-methylheptanoate derivatives have been mentioned in studies related to materials science and catalysis. Mishra, Daniele, and Hubert-Pfalzgraf (2007) discussed the applications of metal alkanoates, including metal 2-ethylhexanoates, as metal-organic precursors in materials science, catalysts for ring-opening polymerizations, and in painting industries due to their properties as driers (Shashank Mishra, S. Daniele, & L. Hubert-Pfalzgraf, 2007). This underlines the potential of Ethyl 6-methylheptanoate derivatives in various industrial applications.

3. Energy and Biofuels

In the context of energy and biofuels, Zhang and Boehman (2010) studied the autoignition of biodiesel surrogates, including methyl heptanoate and ethyl hexanoate, in a motored CFR engine. They observed that both esters exhibited cool flame behavior, indicating their reactivity in the low-temperature region (Yu Zhang & A. Boehman, 2010). This study is crucial for understanding the combustion characteristics of biodiesel components and for developing efficient biofuels.

Safety And Hazards

Ethyl 6-methylheptanoate is a combustible liquid . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used for extinction .

Eigenschaften

IUPAC Name |

ethyl 6-methylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-12-10(11)8-6-5-7-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXQODVJBLUBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457893 | |

| Record name | Heptanoic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methylheptanoate | |

CAS RN |

62337-58-0 | |

| Record name | Heptanoic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)

![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)

![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)